(R)-2-Ethylbutyl 2-aminopropanoate
Description
(R)-2-Ethylbutyl 2-aminopropanoate is a chiral ester derivative of 2-aminopropanoic acid (alanine), characterized by its R-configuration at the stereogenic center. This compound is structurally defined by a 2-ethylbutyl ester group attached to the amino acid backbone. The R-enantiomer’s properties, such as solubility, stability, and bioreactivity, are critically influenced by its stereochemistry and ester substitution pattern.
Properties
CAS No. |
1689993-65-4 |
|---|---|
Molecular Formula |
C9H19NO2 |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2-ethylbutyl (2R)-2-aminopropanoate |
InChI |
InChI=1S/C9H19NO2/c1-4-8(5-2)6-12-9(11)7(3)10/h7-8H,4-6,10H2,1-3H3/t7-/m1/s1 |
InChI Key |
BBDQDTSBXDTVIF-SSDOTTSWSA-N |
Isomeric SMILES |
CCC(CC)COC(=O)[C@@H](C)N |
Canonical SMILES |
CCC(CC)COC(=O)C(C)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparative analysis focuses on structurally related compounds, including enantiomers, ester analogs, and derivatives with comparable alkyl chains. Key findings are summarized below:
Table 1: Comparative Properties of (R)-2-Ethylbutyl 2-Aminopropanoate and Analogues
Key Observations:
Enantiomeric Pair (R vs. S):
- The S-enantiomer hydrochloride salt (CAS 946511-97-3) has a well-documented molar mass (209.71 g/mol) and requires refrigeration (+2 to +8°C) for stability, whereas data for the R-enantiomer is unavailable .
- Enantiomeric differences likely result in divergent bioreactivity. For example, the S-form’s hydrochloride salt may enhance solubility compared to the free base R-form.
Structural Analogs from Streptomyces spp.: Octadecane, 3-ethyl-5-(2-ethylbutyl), shares the 2-ethylbutyl substituent but lacks the amino ester moiety, rendering it non-bioactive in antimicrobial assays .
Physicochemical and Functional Divergence: The hydrochloride salt form (S-enantiomer) demonstrates higher polarity and stability under refrigeration, whereas non-salt forms (e.g., R-enantiomer) may require alternative stabilization strategies. Bioactivity correlates strongly with functional groups; the absence of an amino ester in Octadecane derivatives abolishes activity, underscoring the importance of this moiety .
Research Implications and Limitations
- Data Gaps: Detailed physicochemical data (e.g., melting point, solubility) for the R-enantiomer remain unreported in the provided evidence. Comparative bioactivity studies between enantiomers are also absent.
- Methodological Context: The bioactivity of Streptomyces-derived compounds (e.g., ethyl iso-allocholate) was assessed via antimicrobial assays , but analogous studies for this compound are lacking.
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